N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide
Description
N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide is a sulfonamide derivative featuring a trifluoromethoxy-substituted benzene ring and a tetrahydropyran (oxane) moiety with a phenyl group at the 4-position.
Properties
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO4S/c20-19(21,22)27-16-6-8-17(9-7-16)28(24,25)23-14-18(10-12-26-13-11-18)15-4-2-1-3-5-15/h1-9,23H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWRBNRTBYDFJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide is a sulfonamide derivative characterized by a trifluoromethoxy group, which is known to enhance biological activity through increased metabolic stability and lipid solubility. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer treatments.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A trifluoromethoxy group, which contributes to its electron-withdrawing properties.
- A sulfonamide moiety, known for its broad pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C16H16F3N1O3S |
| Molecular Weight | 355.36 g/mol |
| CAS Number | [insert CAS number] |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the trifluoromethoxy group enhances binding interactions through hydrogen and halogen bonding, which is crucial for its efficacy against specific enzymes involved in inflammatory processes.
Anti-inflammatory Effects
Research indicates that compounds with similar structures exhibit inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in the inflammatory response. This compound has been evaluated for its potential to inhibit COX-2 and LOX pathways, contributing to reduced inflammation.
Anticancer Properties
In vitro studies have shown that this compound may possess cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on COX Inhibition : A study found that similar sulfonamide derivatives exhibited moderate inhibition against COX enzymes, suggesting that this compound may also demonstrate similar properties .
- Cytotoxicity Assessment : Research indicated that derivatives with trifluoromethyl groups showed enhanced cytotoxicity against MCF-7 cells, with IC50 values indicating significant potency .
- Molecular Docking Studies : Computational docking studies have elucidated the binding interactions between this compound and various protein targets, revealing potential pathways through which it exerts its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide with structurally related sulfonamides:
Key Observations:
- Oxane vs. Heterocyclic Moieties : The phenyloxan group in the target compound introduces a cyclic ether, improving solubility compared to PR17’s dihydroquinazolinyl (a bicyclic amine) or the thiophene-pyrazolyl group in , which may enhance π-π stacking interactions .
- Melting Points : PR17’s higher melting point (161–163°C) suggests greater crystallinity compared to simpler sulfonamides (e.g., N-(4-Methoxyphenyl)benzenesulfonamide in ), likely due to hydrogen bonding from the dihydroquinazolinyl group .
Spectroscopic Characterization
- IR Spectroscopy : Absence of C=O bands (1663–1682 cm⁻¹) in triazole-thiones () confirms cyclization, a principle applicable to verifying the target compound’s structure .
- NMR Data : PR17’s ¹H NMR (DMSO, 400 MHz) shows aromatic protons at δ 7.52 ppm, comparable to the target compound’s expected signals for the trifluoromethoxy and oxane groups .
Preparation Methods
Direct Sulfonation of 4-(Trifluoromethoxy)benzene
4-(Trifluoromethoxy)benzene undergoes sulfonation using fuming sulfuric acid at 80–100°C for 6–8 hours. The reaction exploits the electron-withdrawing nature of the trifluoromethoxy group, which directs sulfonation to the para position (relative to the trifluoromethoxy group). The resultant 4-(trifluoromethoxy)benzene-1-sulfonic acid is isolated via aqueous workup and converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C.
Key Data:
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Sulfonation | H₂SO₄ (fuming), 90°C, 7 hrs | 78% | 95% |
| Chlorination | PCl₅, DCM, 0°C, 2 hrs | 85% | 98% |
Lithiation-Sulfonation of 1-Bromo-4-(trifluoromethoxy)benzene
An alternative route starts with 1-bromo-4-(trifluoromethoxy)benzene (CAS: 407-14-7). Lithiation at −100°C using lithium diisopropylamide (LDA) generates a phenyllithium intermediate, which reacts with sulfur dioxide to form the sulfinate. Oxidation with hydrogen peroxide yields the sulfonic acid, followed by chlorination:
Advantages: Higher regioselectivity (>99% para) and avoidance of isomer separation.
Synthesis of [(4-Phenyloxan-4-yl)methyl]amine
The oxane (tetrahydropyran) ring with a 4-phenyl substituent and a pendant methylamine group is synthesized via cyclization and reductive amination.
Oxane Ring Formation
4-Phenyloxan-4-carbaldehyde is prepared through acid-catalyzed cyclization of 5-phenylpentane-1,5-diol using p-toluenesulfonic acid (PTSA) in toluene. The diol undergoes dehydration to form a cyclic ether, with the phenyl group stabilizing the transition state:
Reaction Conditions:
Reductive Amination
The aldehyde is converted to the primary amine via reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol:
Optimization Notes:
Coupling of Sulfonyl Chloride and Amine
The final step involves nucleophilic attack of the amine on the sulfonyl chloride to form the sulfonamide bond.
Reaction Protocol
4-(Trifluoromethoxy)benzene-1-sulfonyl chloride (1.0 equiv) is added dropwise to a solution of [(4-phenyloxan-4-yl)methyl]amine (1.2 equiv) and triethylamine (2.0 equiv) in dichloromethane at 0°C. The mixture is stirred at room temperature for 4 hours:
Workup:
-
The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine.
-
Product is purified via recrystallization (ethanol/water).
Yield and Purity:
Alternative Synthetic Routes and Challenges
Mitsunobu Coupling for Direct Sulfonamide Formation
A Mitsunobu reaction between 4-(trifluoromethoxy)benzenesulfonamide and 4-phenyloxane-4-methanol using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) has been explored. However, this method suffers from low conversion (<40%) due to steric hindrance from the oxane ring.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide, and how can reaction yields be optimized?
- Methodology :
- Stepwise synthesis : Common steps include sulfonylation of the oxane core, followed by coupling with the trifluoromethoxybenzene moiety. Reagents such as hydrogen peroxide (oxidation) and lithium aluminum hydride (reduction) are frequently used .
- Optimization : Control reaction temperature (e.g., 60–80°C for sulfonamide formation), use anhydrous solvents (e.g., DMF or THF), and employ catalysts like pyridine for acid scavenging. Purity is enhanced via column chromatography or recrystallization .
- Data Table : Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation | ClSO₂R, pyridine, 70°C | 65–75 | |
| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 50–60 |
Q. How is the structural elucidation of this compound performed using spectroscopic techniques?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., trifluoromethoxy at δ 120–125 ppm for ¹³C) and stereochemistry. Aromatic protons in the oxane ring appear as multiplet signals between δ 6.8–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 456.3 g/mol) .
- HPLC : Monitors purity (>95%) and retention time (e.g., 6.35 min under gradient elution) .
Q. What in vitro biological assays are appropriate for evaluating its antimicrobial and anticancer potential?
- Methodology :
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Target enzyme inhibition (e.g., carbonic anhydrase) via fluorometric assays .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this sulfonamide?
- Methodology :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity. Becke’s three-parameter hybrid functional (B3LYP) optimizes geometry and predicts reaction sites .
- Molecular Dynamics (MD) : Simulate binding modes with biological targets (e.g., enzymes) using software like Gaussian or GROMACS .
- Data Table : DFT Parameters
| Property | Value (eV) | Reference |
|---|---|---|
| HOMO | -6.2 | |
| LUMO | -1.8 | |
| Band Gap | 4.4 |
Q. What strategies resolve contradictions in reported biological activities across different studies?
- Methodology :
- Assay Standardization : Compare MIC values under identical conditions (pH, incubation time).
- Purity Analysis : Use HPLC to rule out impurities (e.g., residual solvents) affecting activity .
- Target Validation : Confirm specificity via knockout cell lines or competitive binding assays .
Q. How can reaction kinetics and mechanisms be studied for sulfonamide derivatization?
- Methodology :
- Kinetic Profiling : Monitor intermediates via time-resolved NMR or stopped-flow techniques.
- Isotope Labeling : Use ¹⁸O or deuterated reagents to trace sulfonamide bond formation .
- Computational Modeling : Elucidate transition states using QM/MM (quantum mechanics/molecular mechanics) .
Key Considerations for Experimental Design
- Contradiction Analysis : Cross-validate biological data with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Synthetic Challenges : The trifluoromethoxy group’s electron-withdrawing nature may require adjusted coupling conditions (e.g., Pd catalysts with bulky ligands) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
